molecular formula C19H20O3S B3023772 2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone CAS No. 898754-39-7

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3023772
CAS No.: 898754-39-7
M. Wt: 328.4 g/mol
InChI Key: ZNOTZYHGDVVABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C19H18O3S. It is a member of the aryl ketones and esters family, characterized by the presence of a thiomethyl group attached to a phenyl ring.

Scientific Research Applications

2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone . These sheets typically contain information on potential hazards, safe handling procedures, and emergency protocols.

Future Directions

The future directions of research and applications involving 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone are not specified in the search results. It’s likely that ongoing research is being conducted given its availability for experimental and research use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 2-thiomethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Carboethoxy-3-(2-methylphenyl)propiophenone
  • 2’-Carboethoxy-3-(2-chlorophenyl)propiophenone
  • 2’-Carboethoxy-3-(2-fluorophenyl)propiophenone

Uniqueness

2’-Carboethoxy-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[3-(2-methylsulfanylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3S/c1-3-22-19(21)16-10-6-5-9-15(16)17(20)13-12-14-8-4-7-11-18(14)23-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOTZYHGDVVABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644314
Record name Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-39-7
Record name Ethyl 2-{3-[2-(methylsulfanyl)phenyl]propanoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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